molecular formula C10H10Br2N2O B12297873 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one CAS No. 3471-04-3

3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

Cat. No.: B12297873
CAS No.: 3471-04-3
M. Wt: 334.01 g/mol
InChI Key: AUVVLHBHNHNTLK-UHFFFAOYSA-N
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Description

3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one: is a chemical compound with the molecular formula C10H10Br2N2O and a molecular weight of 334.007 g/mol It is characterized by the presence of a pyrrolidinone ring substituted with bromine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one typically involves the bromination of a precursor pyrrolidinone compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The choice of solvents, catalysts, and purification techniques is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce corresponding oxo compounds .

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other high-performance materials .

Mechanism of Action

The mechanism of action of 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atoms and pyridine ring play a crucial role in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 3,3-Dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one is unique due to the combination of bromine atoms, a pyridine ring, and a pyrrolidinone ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

3471-04-3

Molecular Formula

C10H10Br2N2O

Molecular Weight

334.01 g/mol

IUPAC Name

3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C10H10Br2N2O/c1-14-8(5-10(11,12)9(14)15)7-3-2-4-13-6-7/h2-4,6,8H,5H2,1H3

InChI Key

AUVVLHBHNHNTLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)(Br)Br)C2=CN=CC=C2

Origin of Product

United States

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